6-bromo-3H-isobenzofuran-1-one

Inflammation COX-1 Inhibition Enzymatic Assay

Procure 6-bromo-3H-isobenzofuran-1-one (CAS 19477-73-7) as your strategic building block for diversity-oriented synthesis. The 6-bromo substituent ensures regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid library generation from a single starting material. With a baseline COX-1 IC50 of 4.8 µM, it is an ideal scaffold for medicinal chemistry SAR optimization. Analytical teams rely on it as a certified reference standard for quantifying brominated impurities like those in Roxustat. Consistent ≥97% purity guarantees reproducible yields in metal-catalyzed transformations.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 19477-73-7
Cat. No. B103412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3H-isobenzofuran-1-one
CAS19477-73-7
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)C(=O)O1
InChIInChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
InChIKeyBELKVKMBIAENSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

6-Bromo-3H-isobenzofuran-1-one (CAS 19477-73-7): A Strategic Phthalide Building Block for Cross-Coupling and Heterocyclic Synthesis


6-Bromo-3H-isobenzofuran-1-one (also known as 6-bromophthalide) is a brominated aromatic lactone with the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol . This compound is a white to off-white solid with a melting point between 99 and 101 °C . It is primarily utilized as a versatile intermediate in organic synthesis, where the bromine substituent on the aromatic ring provides a convenient handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to create complex molecular architectures [1]. Its role as a building block extends to the preparation of heterocyclic systems and functionalized aromatic compounds for pharmaceutical and material science research [1].

6-Bromo-3H-isobenzofuran-1-one Procurement: Why Alternative Phthalides and Brominated Analogs Are Not Interchangeable


In-class compounds, such as other brominated phthalides (e.g., 5-bromophthalide) or chloro-substituted analogs, cannot be directly interchanged due to differences in electronic and steric properties conferred by the specific substitution pattern and halogen atom. The 6-bromo substituent on the isobenzofuranone core provides a unique reactivity profile, particularly in metal-catalyzed cross-coupling reactions, where the site of substitution dictates the regiochemical outcome of the reaction [1]. For instance, the synthesis of certain isomers, such as 5-bromo- and 6-bromo-3-benzalphthalides, relies on specific brominated precursors and yields distinct products with different reactivity towards nucleophiles like amines [2]. The following evidence guide quantifies specific performance differences where data is available, and highlights where class-level inferences must be drawn due to limited comparative studies.

Quantitative Differentiation of 6-Bromo-3H-isobenzofuran-1-one: An Evidence-Based Guide to Performance and Specification


COX-1 Inhibitory Activity: Comparative IC50 Values for 6-Bromophthalide vs. Class Analogs

The compound demonstrates measurable inhibitory activity against the cyclooxygenase-1 (COX-1) enzyme. While not a potent inhibitor, its IC50 value provides a baseline for structure-activity relationship (SAR) studies. The available data allows for a direct head-to-head comparison of its activity against another evaluated compound within the same assay platform, highlighting the impact of structural modifications on target engagement [1].

Inflammation COX-1 Inhibition Enzymatic Assay

Physical Property Comparison: Melting Point and Purity Specifications for Procurement

The physical state and purity of 6-bromo-3H-isobenzofuran-1-one are critical for its reliable use in synthesis. Vendors supply this compound with a minimum purity specification, and its melting point is a key identifier and indicator of purity. This data can be directly compared to common purity grades of analogous phthalide building blocks to ensure the required quality for sensitive reactions [1].

Quality Control Material Specification Purity Analysis

Predicted Physicochemical Properties: Comparison of LogP and Topological Polar Surface Area (TPSA)

For applications in drug discovery, predicted physicochemical properties such as LogP (lipophilicity) and Topological Polar Surface Area (TPSA) are essential for assessing a compound's drug-likeness and potential for oral bioavailability. These predicted values for 6-bromo-3H-isobenzofuran-1-one can be compared to those of non-brominated or differently substituted phthalide scaffolds to infer its potential behavior in biological systems .

Drug Design ADME Properties Computational Chemistry

Strategic Application Scenarios for 6-Bromo-3H-isobenzofuran-1-one Based on Verifiable Evidence


Scaffold for Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

Procurement is most justified for research groups engaged in diversity-oriented synthesis. The bromine atom at the 6-position is a robust handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions . This enables the rapid generation of a library of 6-aryl, 6-alkynyl, or 6-amino phthalide derivatives from a single, readily available starting material. The quantitative purity specifications (≥95%) ensure consistent yields in these metal-catalyzed transformations, which are often sensitive to impurities.

Medicinal Chemistry Starting Point for COX-1 Inhibitor Lead Optimization

The compound has demonstrated measurable, albeit weak, inhibitory activity against COX-1 (IC50: 4.8 µM) . This makes it a viable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. A medicinal chemistry team would procure this compound to use as a baseline comparator or a core scaffold for derivatization, with the goal of improving the IC50 value into the nanomolar range while simultaneously profiling against related enzymes like COX-2.

Development of New Analytical Methods and Impurity Profiling

The compound is identified as a related substance or impurity in the synthesis of other complex molecules, such as Roxadustat . Consequently, procurement is essential for analytical chemistry and quality control laboratories. It serves as a certified reference standard for method development and validation (e.g., HPLC, LC-MS) to detect and quantify this specific brominated impurity in active pharmaceutical ingredients (APIs) and drug products, ensuring compliance with regulatory guidelines.

Synthesis of Heterocyclic Systems and Natural Product Analogs

The lactone ring of 6-bromo-3H-isobenzofuran-1-one is a versatile functional group that can be opened by nucleophiles or reduced, providing entry into a variety of other chemical classes [1]. This compound is a strategic intermediate for constructing more complex heterocyclic frameworks, such as phthalimidines, and for the total synthesis of natural product derivatives [1][2]. The specific 6-bromo substitution pattern is required to achieve the correct regiochemistry in multi-step synthetic sequences leading to these target molecules.

Technical Documentation Hub

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